molecular formula C12H14ClNO2 B1478835 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2090647-95-1

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No. B1478835
CAS RN: 2090647-95-1
M. Wt: 239.7 g/mol
InChI Key: IFFDPJIJVOIOSV-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one, also known as 2-chloro-1-indolinone, is an organic compound belonging to the class of indolinones. It is a white crystalline solid with a molecular weight of 198.60 g/mol and a melting point of 81-83°C. It is soluble in water, ethanol, and chloroform. 2-Chloro-1-indolinone is used in a range of scientific applications, including synthesis, biochemical and physiological research, and drug development.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of cancer research . For instance, certain indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized and found to exhibit strong cytotoxicity against human cancer cell lines .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests potential applications in the treatment of HIV/AIDS.

Antioxidant Activity

Indole derivatives have been reported to exhibit antioxidant activity . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests potential applications in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have been reported to possess antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to exhibit antidiabetic properties . This makes them potentially useful in the treatment of diabetes.

properties

IUPAC Name

2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(13)12(16)14-5-4-10-3-2-9(7-15)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFDPJIJVOIOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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